molecular formula C13H10N4OS B2933607 3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one CAS No. 866843-63-2

3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one

Cat. No.: B2933607
CAS No.: 866843-63-2
M. Wt: 270.31
InChI Key: ZBFWDKWIDGJMJB-UHFFFAOYSA-N
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Description

3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound features a benzyl group attached to the nitrogen atom at position 3, a thioxo group at position 2, and a dihydropteridinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with carbon disulfide to form the intermediate 2-thioxo-2,3-dihydropteridin-4(1H)-one, which is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropteridinone core can be reduced to form tetrahydropteridinone derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydropteridinone derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The dihydropteridinone core can participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydropteridin-4(1H)-one: Lacks the benzyl group, resulting in different biological activities.

    3-methyl-2-thioxo-2,3-dihydropteridin-4(1H)-one: Contains a methyl group instead of a benzyl group, affecting its lipophilicity and reactivity.

    3-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one: Features a phenyl group, which influences its interaction with biological targets.

Uniqueness

3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

3-benzyl-2-sulfanylidene-1H-pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWDKWIDGJMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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